2',5'-Dimethoxyacetophenone
Overview
Description
2’,5’-Dimethoxyacetophenone is a chemical compound with the molecular formula C10H12O3 . It is a clear yellow to green-yellow liquid . This compound is a useful building block that has been used in the preparation of pyridine and thieno [2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors, and in the synthesis of anti-cancer and apoptosis-inducing agents .
Synthesis Analysis
The synthesis of 2’,5’-Dimethoxyacetophenone can be achieved through various methods. One such method involves the reaction of acetyl chloride on pyrogallol trimethyl ether, with aluminium chloride in carbon disulfide, in boiling ethyl ether (77%) or in benzene at 45–50° (77%) ? with mercuric chloride without solvent at 100° (40%) .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dimethoxyacetophenone can be represented by the InChI string: InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3
. The molecular weight of this compound is 180.20 g/mol .
Physical and Chemical Properties Analysis
2’,5’-Dimethoxyacetophenone has a molecular weight of 180.20 g/mol . It is a clear yellow to green-yellow liquid . The compound has a computed XLogP3 value of 1.8, indicating its lipophilicity . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .
Scientific Research Applications
Anti-Leukemia and Antioxidant Effects
One notable application of a derivative of 2',5'-Dimethoxyacetophenone is its anti-human acute leukemia effects. A study by Chu et al. (2021) found that 2′-Hydroxy-4′,5′-dimethoxyacetophenone demonstrated significant cytotoxicity against human acute leukemia cell lines, indicating potential for cancer treatment. Additionally, this compound exhibited antioxidant properties, as evidenced by its ability to inhibit DPPH molecules, suggesting a role in combating oxidative stress (Chu et al., 2021).
Fungicidal and Insecticidal Activities
In the realm of agriculture, derivatives of this compound have been observed to possess fungicidal and insecticidal activities. Liu et al. (2004) synthesized novel carboxylic acid derivatives from 3,4-dimethoxyacetophenone, which displayed these activities in greenhouse evaluations. This suggests potential applications in plant protection and pest control (Liu et al., 2004).
Therapeutic and Pharmacological Prospects
The modification and synthesis of compounds related to this compound have shown potential in therapeutic applications. For example, research on various dimethoxyquinazolin-2(1H)-one derivatives, synthesized from intermediates such as 6-amino-2,3-dimethoxyacetophenone, has opened up possibilities in medicinal chemistry. These compounds may serve as the basis for developing new drugs or therapeutic agents (Press et al., 1986).
Chemical Synthesis and Modification
This compound and its derivatives are also significant in various chemical synthesis processes. For instance, the compound has been utilized in the synthesis of homogentisic acid, an important metabolic intermediate, indicating its utility in biochemical and chemical manufacturing processes (Abbott & Smith, 1949).
Safety and Hazards
2’,5’-Dimethoxyacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXUIYJKGGUCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061618 | |
Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-38-3 | |
Record name | 2′,5′-Dimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2',5'-Dimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-Dimethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62094 | |
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Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',5'-dimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',5'-DIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79C66POM1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2',5'-Dimethoxyacetophenone a promising candidate for controlling specific bacterial species?
A1: Research has shown that this compound exhibits selective antimicrobial activity. Specifically, it demonstrates growth-inhibiting effects against Clostridium perfringens and Escherichia coli []. This selective toxicity suggests its potential as a targeted antimicrobial agent, potentially minimizing disruption to beneficial gut microbiota compared to broader-spectrum antibiotics.
Q2: How does the structure of this compound influence its antimicrobial activity?
A2: Studies comparing this compound with its structural analogs revealed that the presence of methoxy groups on the acetophenone skeleton plays a crucial role in its antimicrobial activity. Compounds containing a hydroxyl group instead of a methoxy group on the acetophenone skeleton did not exhibit any growth-inhibiting activity against the tested intestinal bacteria []. This structure-activity relationship highlights the importance of the methoxy group for the observed antimicrobial effects.
Q3: Beyond its antimicrobial effects, what other biological activities have been investigated for this compound and its derivatives?
A3: Researchers have investigated the acaricidal potential of this compound and related acetophenone derivatives against mites such as Dermatophagoides spp. and Tyrophagus putrescentiae []. While this compound itself did not exhibit the highest acaricidal activity among the tested compounds, modifying its structure by introducing different functional groups (like hydroxyl and methoxy groups at specific positions) significantly influenced its toxicity against the mites []. This finding emphasizes the potential of structural modifications to optimize the compound's acaricidal properties.
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